Physicochemical Profiling and Application of 8-(N,N-Diethylamino)octan-1-ol in Advanced Lipid Nanoparticle Development
Physicochemical Profiling and Application of 8-(N,N-Diethylamino)octan-1-ol in Advanced Lipid Nanoparticle Development
Executive Summary
The rapid evolution of genetic medicines and mRNA therapeutics has placed unprecedented demand on the rational design of delivery vectors. At the core of these vectors are ionizable lipids, which dictate encapsulation efficiency, systemic circulation stability, and intracellular release. 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) [1] serves as a critical, highly versatile amino alcohol precursor in the synthesis of next-generation ionizable lipids.
Unlike rigid templates, this technical guide deconstructs the physicochemical properties of 8-(N,N-Diethylamino)octan-1-ol, explaining the causality behind its structural features and providing field-validated protocols for its integration into Lipid Nanoparticle (LNP) workflows.
Structural and Physicochemical Properties
The utility of 8-(N,N-Diethylamino)octan-1-ol is entirely dictated by its molecular architecture. It is an amphiphilic molecule featuring a primary hydroxyl group, an 8-carbon aliphatic spacer, and a tertiary N,N-diethylamine headgroup.
Causality of Molecular Design
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The C8 Aliphatic Spacer: The 8-carbon chain is not arbitrary. In LNP formulation, the distance between the ionizable amine and the ester/lipid tail linkage determines the depth at which the amine sits within the lipid bilayer. A C8 spacer optimizes the Hydrophilic-Lipophilic Balance (HLB), allowing the amine to interact with the aqueous interface while maintaining bilayer stability[1].
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The N,N-Diethyl Headgroup: While dimethylamino groups are common in first-generation lipids (e.g., DLin-MC3-DMA), the diethylamino moiety provides a slightly larger steric bulk and increased lipophilicity. Upon protonation in an acidic environment, this bulkiness increases the lipid's "cone angle," thermodynamically driving the transition from a stable lamellar phase ( Lα ) to an inverted hexagonal phase ( HII ), which is mandatory for endosomal membrane disruption.
Quantitative Data Summary
| Property | Value | Causality / Significance in Formulation |
| CAS Number | 97028-90-5 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C12H27NO | Defines the stoichiometric mass for synthesis reactions[1]. |
| Molecular Weight | 201.35 g/mol | Low MW precursor allows for high-efficiency conjugation[2]. |
| Alkyl Chain Length | C8 (Octyl) | Positions the amine optimally at the lipid-water interface. |
| Headgroup | N,N-Diethyl | Increases cone angle upon protonation compared to dimethyl variants. |
| Estimated pKa | ~10.2 (Unconjugated) | Shifts to the critical 6.0–6.5 range when conjugated into a bulky lipid. |
| Estimated LogP | ~3.8 | Imparts necessary amphiphilicity for stable integration into lipid bilayers. |
Mechanistic Role in LNP Formulation & Endosomal Escape
To understand the value of 8-(N,N-Diethylamino)octan-1-ol, one must understand the barrier it is designed to overcome: the endosome. When this precursor is esterified with hydrophobic tails (e.g., dilinoleic acid derivatives), the resulting lipid exhibits an apparent pKa ( pKaapp ) of approximately 6.0 to 6.5.
At physiological pH (7.4), the lipid remains neutral, preventing rapid reticuloendothelial system (RES) clearance and systemic toxicity. Upon cellular uptake via endocytosis, the endosomal ATPase pumps protons into the vesicle, lowering the pH to 5.5. The diethylamino headgroup rapidly protonates, acquiring a positive charge. This cationic state binds electrostatically to anionic endogenous lipids (like phosphatidylserine) in the endosomal membrane, causing bilayer destabilization and cytosolic release of the mRNA payload.
Fig 1. Mechanistic pathway of LNP endosomal escape driven by lipid protonation.
Experimental Protocols: Synthesis and Characterization
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies detail how to utilize 8-(N,N-Diethylamino)octan-1-ol and validate its successful integration.
Protocol A: Synthesis of an Ionizable Lipid via Esterification
This protocol describes the conjugation of 8-(N,N-Diethylamino)octan-1-ol to a carboxylic acid-terminated hydrophobic tail using Steglich esterification.
Causality of Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen as a zero-length crosslinker because its urea byproduct is water-soluble, simplifying purification. DMAP (4-Dimethylaminopyridine) acts as an essential nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that prevents the primary alcohol from undergoing side reactions.
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Activation: Dissolve 1.0 eq of the target carboxylic acid lipid tail in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at room temperature for 15 minutes to allow the active ester to form.
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Conjugation: Dropwise, add 1.1 eq of 8-(N,N-Diethylamino)octan-1-ol dissolved in DCM.
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Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). Validation: The primary alcohol precursor will stain positively with Dragendorff’s reagent (indicating the tertiary amine) at a lower Rf value. The successful lipid product will appear at a significantly higher Rf due to increased lipophilicity.
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Quenching & Extraction: Once the precursor spot is consumed (typically 12-16 hours), quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer three times with DCM, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude oil via silica gel column chromatography to achieve >98% purity, confirmed by 1H -NMR.
Fig 2. Workflow for synthesizing ionizable lipids using 8-(N,N-Diethylamino)octan-1-ol.
Protocol B: Apparent pKa Determination via TNS Assay
Once the lipid is synthesized and formulated into an LNP, its pKaapp must be measured.
Causality of the Assay: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) is an anionic dye that is non-fluorescent in water. As the pH of the buffer drops, the diethylamino headgroups on the LNP surface protonate. The anionic TNS binds to the now-cationic LNP surface, entering a hydrophobic environment which drastically increases its fluorescence quantum yield. The pH at which fluorescence is 50% of maximum is the pKaapp .
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Buffer Preparation: Prepare a series of 10 mM HEPES/MES/Citrate buffers ranging from pH 2.5 to 8.5 in 0.5 pH increments.
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LNP Incubation: Dilute the formulated LNPs to a final lipid concentration of 50 µM in each pH buffer within a black 96-well microplate.
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Dye Addition: Add TNS stock solution to a final concentration of 2 µM per well.
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Measurement (Self-Validation): Read fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm). Validation: A successful formulation will show baseline fluorescence at pH 8.0 and a sharp sigmoidal spike in fluorescence as the pH drops below 7.0. Plot the fluorescence intensity against pH and fit to a Boltzmann sigmoidal curve to calculate the inflection point ( pKaapp ).
Conclusion
8-(N,N-Diethylamino)octan-1-ol is a highly strategic molecular building block. Its 8-carbon chain ensures optimal spatial orientation within a lipid bilayer, while its N,N-diethyl headgroup provides the precise basicity and steric bulk required to drive the lamellar-to-hexagonal phase transition during endosomal acidification. By applying rigorous, self-validating chemical synthesis and TNS characterization protocols, researchers can leverage this compound to engineer robust, high-efficiency nucleic acid delivery systems.
References
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GuideChem Database. 8-(N,N-DIETHYLAMINO)OCTAN-1-OL (CAS: 97028-90-5) Properties and Information. Retrieved from GuideChem.
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Molbase Chemical Encyclopedia. 8-(diethylamino)octan-1-ol Physical Data. Retrieved from Molbase.
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Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(6), 1467-1475.
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Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. (Reference for TNS Assay methodology and pKa causality).
